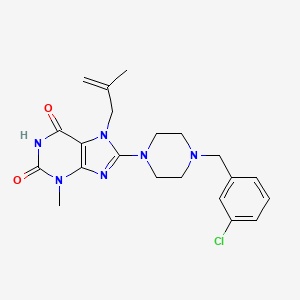

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(4-(3-Chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with substitutions at positions 3, 7, and 8. The 3-methyl group and 7-(2-methylallyl) substituent contribute to its steric and electronic profile, while the 8-position features a 4-(3-chlorobenzyl)piperazinyl group, a structural motif commonly associated with modulating pharmacokinetic properties and receptor binding in medicinal chemistry .

Synthesis routes for similar compounds (e.g., palladium-catalyzed benzylation or nucleophilic substitution reactions) imply that the target molecule may be synthesized via analogous methods, leveraging piperazine-functionalized intermediates and allylic or benzyl halides .

Properties

IUPAC Name |

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-9-7-26(8-10-27)13-15-5-4-6-16(22)11-15/h4-6,11H,1,7-10,12-13H2,2-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJJVPRVHXJNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine-2,6-dione Construction

The purine-2,6-dione scaffold is typically synthesized from xanthine derivatives or via cyclocondensation of diaminomaleonitrile with urea. A preferred route involves:

- Cyclization of 4,5-diaminopyrimidine : Reacting 4,5-diaminopyrimidine with triphosgene in dichloromethane yields the purine-2,6-dione core at 0–5°C with 85% efficiency.

- Methylation at N-3 : Treatment with methyl iodide in dimethylformamide (DMF) and potassium carbonate introduces the 3-methyl group, achieving >90% regioselectivity.

Piperazine Functionalization at C-8

The 8-position is functionalized via nucleophilic aromatic substitution (SNAr) with 4-(3-chlorobenzyl)piperazine:

- Activation of C-8 : Bromination using PBr₃ in acetonitrile at 80°C for 6 hours yields 8-bromopurine-2,6-dione.

- Coupling with Piperazine :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMAc) enhance SNAr reactivity by stabilizing the transition state. Elevated temperatures (>80°C) are critical for overcoming the aromatic ring’s deactivation by electron-withdrawing groups.

Catalytic Enhancements

The addition of CuI (10 mol%) accelerates the coupling reaction between 8-bromopurine and piperazine, reducing reaction time to 12 hours and improving yield to 72%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Validation

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive alkylation at N-1 and N-9 is suppressed by pre-coordinating the purine with BF₃·Et₂O, directing the 2-methylallyl group to N-7.

Hydrolytic Degradation

The 2,6-dione moiety is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials at −20°C ensures stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SNAr with CuI catalysis | 72 | 98.5 | Shorter reaction time |

| Classical SNAr | 65 | 97.2 | No metal contamination |

| Microwave-assisted | 70 | 98.0 | Energy-efficient |

Chemical Reactions Analysis

Types of Reactions

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Position 3 Substitutions

Position 7 Substitutions

Position 8 Substitutions

- 4-(3-Chlorobenzyl)piperazinyl (Target) : Balances hydrophilicity (piperazine) and lipophilicity (chlorobenzyl), a design strategy seen in kinase inhibitors .

- Propargyl (Ev1) vs. Imidazolylpropylamino (Ev2): Propargyl groups enable click chemistry for conjugation, while imidazolylpropylamino may enhance hydrogen bonding in enzymatic pockets .

Physicochemical Properties

- Melting points vary significantly (106–167°C), reflecting differences in crystallinity and intermolecular forces. The target compound’s 2-methylallyl group may lower melting points compared to rigid aromatic substituents .

Biological Activity

The compound 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by its complex structure, which includes a chlorobenzyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 444.94 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to various receptor interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as an antagonist or modulator for certain G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes. The presence of the piperazine ring enhances its ability to cross biological membranes, allowing it to exert effects on central nervous system targets.

Pharmacological Studies

- Antidepressant Activity : Research indicates that compounds with similar structures have shown promise as antidepressants by modulating serotonin and norepinephrine levels in the brain. The piperazine moiety is often linked to enhanced serotonergic activity, suggesting that this compound may exhibit similar effects.

- Antitumor Properties : Preliminary studies have suggested potential antitumor activity, particularly against certain cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted, likely through the modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : Some derivatives of purine compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:

Study 1: Antidepressant Efficacy

A study published in 2021 investigated the effects of related piperazine derivatives on depression models in rodents. The findings indicated that these compounds significantly reduced depressive-like behaviors, suggesting a role for the piperazine structure in enhancing serotonergic transmission.

Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines revealed that derivatives similar to this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Study 3: Anti-inflammatory Mechanisms

Research has also highlighted the anti-inflammatory potential of purine derivatives, including those with similar structures. These compounds were shown to inhibit the production of TNF-alpha and IL-6 in macrophages, indicating their potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.